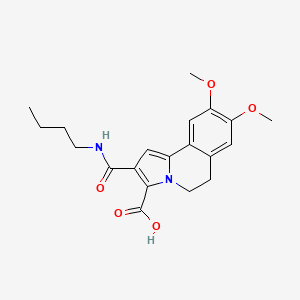![molecular formula C21H17N B14666222 7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine CAS No. 36762-28-4](/img/structure/B14666222.png)
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine is a complex organic compound with the molecular formula C21H17N It is characterized by its unique structure, which includes multiple aromatic rings and a nitrogen atom
Vorbereitungsmethoden
The synthesis of 7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine involves several steps, typically starting with the formation of the indenoacridine core. The synthetic routes often include cyclization reactions, where precursors undergo ring-closure to form the indenoacridine structure. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of quinones, while reduction may yield dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying aromaticity and electronic properties.
Biology: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which 7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is particularly useful in the development of anticancer drugs.
Vergleich Mit ähnlichen Verbindungen
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine can be compared with other similar compounds such as:
Acridine: A simpler structure with similar intercalating properties but less specificity.
Indenoacridine: A broader class of compounds with varying substituents that affect their chemical and biological properties.
Quinacrine: An acridine derivative with established use as an antimalarial and anticancer agent.
The uniqueness of this compound lies in its specific substituents and the resulting electronic properties, which make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
36762-28-4 |
|---|---|
Molekularformel |
C21H17N |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
7,10-dimethyl-3-azapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2(11),3,5,7,9,12,16(20),17-nonaene |
InChI |
InChI=1S/C21H17N/c1-12-6-9-19-17(10-12)13(2)18-11-15-8-7-14-4-3-5-16(20(14)15)21(18)22-19/h3-6,9-11H,7-8H2,1-2H3 |
InChI-Schlüssel |
KVZNOXDKSRGYEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C(C4=CC=CC5=C4C(=C3)CC5)N=C2C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


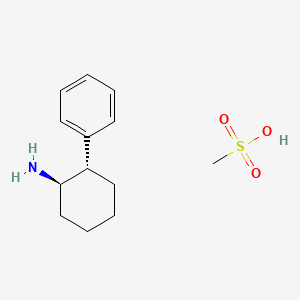
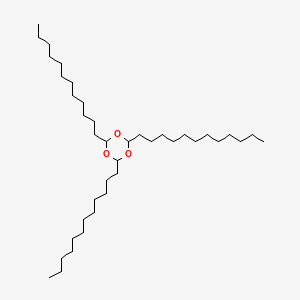
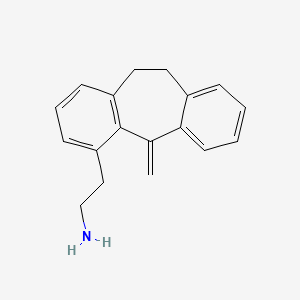
![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)

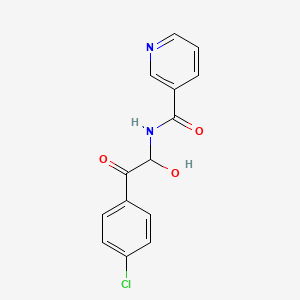
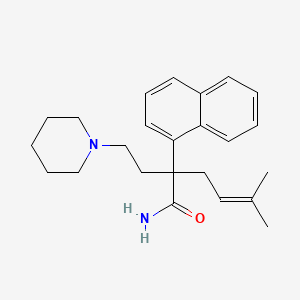
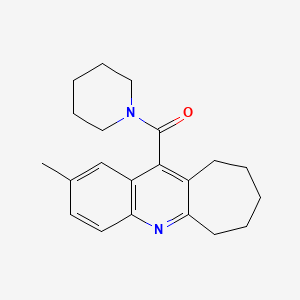

![1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane](/img/structure/B14666208.png)
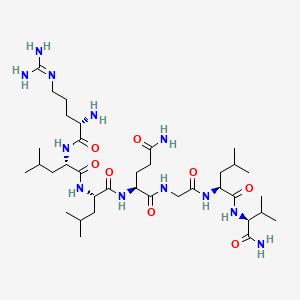
![3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine](/img/structure/B14666224.png)
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
